molecular formula C22H29N3O3 B2824232 N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide CAS No. 872843-56-6

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide

Cat. No.: B2824232
CAS No.: 872843-56-6
M. Wt: 383.492
InChI Key: IOXCQXDEUFTRLG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the indole derivative reacts with 4-methylpiperidine.

    Final Assembly: The final step involves the reaction of the intermediate with diethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential biological activities.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: Used in the study of metabolic pathways and enzyme mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide: Known for its diverse biological activities.

    Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

    4-methylpiperidine: Used in the synthesis of various bioactive compounds.

Uniqueness

This compound is unique due to its complex structure, which combines the indole core with a piperidine ring and an acetyl group. This unique combination enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-8-6-7-9-19(17)25)21(27)22(28)24-12-10-16(3)11-13-24/h6-9,14,16H,4-5,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCQXDEUFTRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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